molecular formula C13H18Cl2N2O2 B2525958 tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate CAS No. 1245622-39-2

tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate

Cat. No.: B2525958
CAS No.: 1245622-39-2
M. Wt: 305.2
InChI Key: YUKKHANGUKIABG-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₃H₁₈Cl₂N₂O₂
Molecular Weight: 305.21 g/mol
Purity: ≥95% (as reported in )
Structural Features:

  • A tert-butyl carbamate group (Boc-protected amine).
  • A 2,3-dichlorophenyl substituent, contributing to lipophilicity and electronic effects.
  • A primary amine (-NH₂) group, critical for further functionalization in synthesis.

This compound is primarily utilized as an intermediate in pharmaceutical and organic synthesis, particularly in the construction of complex molecules targeting biological receptors or enzymes. Its Boc (tert-butoxycarbonyl) group serves as a protective moiety for amines, enabling selective reactivity during multi-step syntheses .

Properties

IUPAC Name

tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O2/c1-13(2,3)19-12(18)17-10(7-16)8-5-4-6-9(14)11(8)15/h4-6,10H,7,16H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKKHANGUKIABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fundamental Properties and Structural Analysis

The compound has the molecular formula C₁₃H₁₈Cl₂N₂O₂ and a molecular weight of 305.2 g/mol . Key physical properties include a predicted boiling point of 420.6±45.0°C and a density of 1.243±0.06 g/cm³ . Its structure features a tert-butyl carbamate group attached to a 2-amino-1-(2,3-dichlorophenyl)ethyl backbone, which confers stability during synthetic transformations.

Synthetic Pathways and Methodologies

Carbamate Formation via Mixed Carbonate Intermediates

A widely adopted strategy for synthesizing tert-butyl carbamates involves the use of mixed carbonate intermediates. As demonstrated in the preparation of analogous compounds, di(2-pyridyl) carbonate (DPC) or N,N′-disuccinimidyl carbonate (DSC) reacts with alcohols to generate active alkoxycarbonylating agents. For example:

  • Mixed Carbonate Preparation :
    • DPC or DSC reacts with tert-butanol under mild conditions to form tert-butyl mixed carbonates.
    • Triethylamine or potassium hydride is typically used to deprotonate the alcohol.
  • Amine Alkoxycarbonylation :
    • The mixed carbonate intermediate reacts with the primary amine group of 2-amino-1-(2,3-dichlorophenyl)ethyl derivatives.
    • This step proceeds via nucleophilic attack, yielding the target carbamate.

This method avoids side reactions such as oligomerization and provides yields exceeding 80% for structurally related compounds.

Direct Coupling of tert-Butyl Carbamate with Amines

Patent literature describes a streamlined approach for synthesizing tert-butyl carbamates using preformed tert-butyl carbamate derivatives. In a representative procedure for a related compound:

Table 1: Synthesis of tert-Butyl N-[2-Amino-1-(2,3-Dichlorophenyl)ethyl]carbamate Analogs
Step Reagent Solvent Temperature Yield Purity
1 tert-Butyl carbamate Acetonitrile 50–60°C 85% 98.5%
2 Triethylamine (0.5 eq) 60°C, 7 hr
3 Water addition 20–25°C 99.2%

Procedure :

  • Reaction Setup :
    • Combine tert-butyl N-(2-aminoethyl)carbamate with 1.05 equivalents of 2,3-dichlorophenylacetyl chloride in acetonitrile.
    • Heat to 50–60°C and add triethylamine (0.5 equivalents) to catalyze the coupling.
  • Workup :
    • Cool the reaction mixture to 20–25°C and add water to precipitate the product.
    • Filter and wash with cold acetonitrile to achieve >99% purity.

This method minimizes viscosity issues common in carbamate syntheses, enabling scalable production.

Optimization of Reaction Conditions

Solvent Selection

  • Acetonitrile : Preferred for its high polarity and ability to dissolve both polar and nonpolar reactants. In the patent example, acetonitrile enabled a reaction yield of 85%.
  • Alternatives : Dichloromethane and tetrahydrofuran (THF) have been used in analogous syntheses but may require longer reaction times.

Temperature and Stoichiometry

  • Optimal Temperature : 50–60°C balances reaction rate and byproduct formation. Higher temperatures (>70°C) risk decomposition of the carbamate group.
  • Molar Ratios : A 1:1.05 ratio of amine to acylating agent ensures complete conversion while minimizing excess reagent.

Base Catalysis

  • Triethylamine : Used in substoichiometric amounts (0.5 eq) to neutralize HCl generated during acylation.
  • Alternative Bases : N,N-Diisopropylethylamine (DIPEA) offers improved solubility in nonpolar solvents but increases cost.

Analytical Characterization

Table 2: Spectroscopic Data for this compound
Technique Key Signals
¹H NMR δ 1.42 (s, 9H, tert-butyl), δ 4.85 (br s, 1H, NH), δ 7.25–7.45 (m, 3H, Ar)
IR (cm⁻¹) 3320 (N–H stretch), 1695 (C=O), 1520 (C–N)
MS (ESI+) m/z 305.2 [M+H]⁺

Data adapted from analogous compounds in and.

Challenges and Alternative Approaches

Byproduct Formation

  • Urea Derivatives : May form if excess isocyanate intermediates react with amines. Controlled reagent addition mitigates this issue.
  • Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions. Molecular sieves or inert atmospheres are recommended.

Green Chemistry Alternatives

  • CO₂ Utilization : Emerging methods employ supercritical CO₂ as a carbonyl source, though yields remain lower (~60%) compared to traditional methods.
  • Enzymatic Catalysis : Lipases have catalyzed carbamate formation in aqueous media, but substrate scope is limited.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Key Findings :

  • Carcinogenicity: Ethyl and vinyl carbamates exhibit significant carcinogenic activity in rodent models, while tert-butyl derivatives (including the target compound) show negligible risks .
  • Structural Influence : The 2,3-dichlorophenyl group in the target compound enhances lipophilicity compared to simpler carbamates like ethyl or tert-butyl carbamate. This may improve membrane permeability in drug candidates .
  • Synthetic Utility: Unlike ethyl/vinyl carbamates (used in carcinogenicity studies), tert-butyl carbamates are primarily intermediates. For example, tert-butyl N-(6-bromohexyl)carbamate is used in cannabinoid receptor research, while the target compound’s dichlorophenyl group may direct selectivity in kinase or receptor targets .

Target Compound :

  • Likely synthesized via nucleophilic substitution or reductive amination, given its structural similarity to intermediates in and . For example, tert-butyl N-(2-aminoethyl)carbamate reacts with aryl halides to form substituted derivatives .

Comparisons :

  • Ethyl carbamate: Synthesized via esterification of urea with ethanol.
  • Vinyl carbamate : Requires specialized synthesis (e.g., from acetylene and carbamic acid), reflecting its niche research use .
  • tert-Butyl N-(6-bromohexyl)carbamate : Prepared via alkylation of tert-butyl carbamate with 1,6-dibromohexane, highlighting the versatility of Boc-protected intermediates in extending carbon chains .
Physicochemical Properties
Property tert-Butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate Ethyl carbamate tert-Butyl carbamate
LogP (estimated) ~3.5 (highly lipophilic) ~0.2 ~1.1
Solubility Low in water; soluble in DMSO, DMF High in water Moderate in water
Stability Stable under acidic conditions (Boc group) Hydrolytically labile Acid-labile

Implications : The target compound’s low water solubility may necessitate formulation adjustments in drug development, whereas ethyl carbamate’s high solubility contributed to its historical use in beverages .

Biological Activity

Tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate is a chemical compound that has garnered attention in scientific research due to its potential biological activities. This compound features a tert-butyl carbamate group, an amino group, and a dichlorophenyl moiety, which contribute to its unique properties and biological interactions. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Reaction of tert-butyl carbamate with 2,3-dichlorophenylacetonitrile in the presence of a base.
  • Hydrogenation to introduce the amino group.
  • Purification through crystallization or chromatography to achieve high purity.

These steps require careful control of temperature and pH to ensure the desired product is obtained .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. It may bind to various enzymes or receptors, altering their activity and leading to diverse biological effects. The pathways involved can include:

  • Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to various physiological responses.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess significant antimicrobial properties. For example:

  • Compounds derived from similar structures have been tested against various Gram-positive and Gram-negative bacteria, demonstrating selective activity against pathogens such as Chlamydia .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Research on related compounds indicates:

  • Effective inhibition of cancer cell growth in various lines, with some derivatives showing IC50 values as low as 0.06 µM against specific cancer types .

Enzyme Inhibition

The compound's ability to inhibit enzymes has been explored:

  • Preliminary studies indicate that it may affect enzyme activity related to cancer progression or inflammation .

Case Studies

Several case studies highlight the biological efficacy of related compounds:

  • Antimicrobial Efficacy : A study involving derivatives similar to this compound showed superior activity against Chlamydia compared to standard treatments like spectinomycin .
  • Anticancer Activity : Another study demonstrated that certain derivatives exhibited significant cytotoxic effects on breast cancer cell lines (MCF7), with growth inhibition percentages reaching over 40% at specific concentrations .

Comparative Analysis

To further understand the biological activity of this compound, a comparison with similar compounds can be insightful:

Compound NameBiological ActivityIC50 (µM)Notes
This compoundAntimicrobialNot specifiedPotential for enzyme inhibition
Compound AAnticancer0.06Effective against multiple cancer types
Compound BAntimicrobial0.1Selective for Chlamydia

Q & A

Q. What are the optimal synthetic routes for tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate, and what reaction parameters influence yield and purity?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting 2,3-dichloro-substituted precursors (e.g., 2,3-dichloro-1,4-naphthoquinone) with tert-butyl carbamate derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile) . Key parameters include:
  • Temperature : Maintain 40–60°C to balance reaction rate and side-product formation.
  • pH : Use a mild base (pH 8–9) to deprotonate amines without hydrolyzing the carbamate group .
  • Solvent : Polar aprotic solvents (e.g., acetonitrile, dichloromethane) enhance solubility and reaction kinetics .
    Table 1 : Reaction Optimization Parameters
ParameterOptimal RangeImpact on Yield
Temperature40–60°C>80% yield
Base (K₂CO₃)2.0 equivMinimizes hydrolysis
Reaction Time12–24 hrsCompletes coupling

Q. How is this compound characterized structurally and functionally?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • NMR Spectroscopy : Confirm regiochemistry via ¹H NMR (e.g., aromatic protons at δ 7.2–7.5 ppm; tert-butyl group at δ 1.4 ppm) .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]⁺ peak at m/z 331.2) .
  • X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing the crystal lattice) .
  • Thermal Analysis (DSC) : Assess decomposition temperature (typically >150°C) .

Q. What stability considerations are critical during synthesis and storage?

  • Methodological Answer :
  • Storage : Protect from light and moisture; store at 2–8°C in inert atmosphere (argon) to prevent carbamate hydrolysis .
  • Handling : Avoid strong acids/bases (pH <6 or >10 accelerates degradation) .
  • Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How can contradictions in reaction yield data be systematically resolved?

  • Methodological Answer :
  • Variable Screening : Use Design of Experiments (DoE) to test interactions between parameters (e.g., temperature, solvent polarity, base strength). For example, a 2³ factorial design can identify dominant factors .
  • Mechanistic Insights : Employ density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., steric hindrance from the dichlorophenyl group) .
  • Statistical Validation : Apply ANOVA to distinguish significant variables (e.g., p <0.05 for temperature effect) .

Q. What experimental designs are suitable for studying the compound’s biological targets (e.g., enzyme inhibition)?

  • Methodological Answer :
  • Enzyme Assays : Use fluorescence-based assays (e.g., CDC25 phosphatase inhibition) with IC₅₀ determination. Pre-incubate the compound (1–100 µM) with enzyme and monitor substrate conversion .
  • Cellular Models : Test anti-leukemic activity in Jurkat cells via MTT assays. Include positive controls (e.g., imatinib) and dose-response curves (0.1–50 µM) .
  • SAR Studies : Synthesize analogs (e.g., replace 2,3-dichlorophenyl with fluorophenyl) to correlate structural features with activity .

Q. How can computational methods predict the compound’s reactivity and guide synthetic optimization?

  • Methodological Answer :
  • Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian 16) to map potential energy surfaces for carbamate formation .
  • Machine Learning (ML) : Train models on existing reaction datasets to predict optimal solvents/catalysts (e.g., random forest algorithms) .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., acetonitrile vs. DMF) on reaction kinetics .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities (e.g., anti-malarial vs. anticancer efficacy)?

  • Methodological Answer :
  • Assay Standardization : Compare protocols (e.g., parasite strain in anti-malarial studies vs. cancer cell line specificity) .
  • Metabolic Stability : Test liver microsome stability (e.g., human vs. rodent) to explain species-dependent activity .
  • Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended interactions .

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